
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
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Overview
Description
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .
Preparation Methods
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of racemic piperitone using reducing agents such as lithium aluminum hydride or aluminum isopropoxide . The d-form of this compound can also be isolated from natural sources . Industrial production methods typically involve the extraction and purification of the compound from essential oils where it naturally occurs .
Chemical Reactions Analysis
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and is a component in the formulation of perfumes and other scented products
Mechanism of Action
The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Terpinen-4-ol: This compound is another cyclic alcohol with a similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and its occurrence in natural essential oils, which contribute to its distinct chemical and biological properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, and what challenges are encountered in its purification?
The synthesis typically involves multi-step organic reactions, such as alkylation of cyclohexene derivatives or stereoselective hydroxylation. For example, a Grignard reagent may be used to introduce the isopropyl group, followed by oxidation-reduction steps to install the hydroxyl group. Key challenges include controlling regioselectivity during cyclohexene functionalization and minimizing racemization in stereosensitive intermediates. Purification often requires fractional distillation or preparative HPLC due to the compound’s hydrophobicity and potential for forming diastereomeric byproducts .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR : 1H NMR will show distinct signals for the cyclohexenyl protons (δ 5.4–5.6 ppm, olefinic), hydroxyl proton (δ 1.5–2.0 ppm, broad), and isopropyl methyl groups (δ 0.9–1.1 ppm). 13C NMR confirms the carbonyl absence and quaternary carbon environments.
- IR : A broad O–H stretch (~3200–3600 cm−1) and C=C absorption (~1640 cm−1) are critical markers.
Cross-referencing with PubChem spectral data for analogous compounds ensures accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and fire-resistant materials due to flammability risks. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets for structurally similar cyclohexenol derivatives emphasize avoiding aqueous environments to prevent unintended exothermic reactions .
Advanced Research Questions
Q. How can thermodynamic models address contradictions in solubility data for this compound across different solvents?
Nonrandomness parameters (e.g., Wilson or NRTL models) account for molecular interactions in polar vs. nonpolar solvents. For example, deviations in ethanol/water mixtures may arise from localized hydrogen bonding, requiring α12 adjustments in activity coefficient equations. Validating predictions with experimental cloud-point titration or DSC measurements resolves discrepancies .
Q. What methodologies elucidate the stereochemical influence on the compound’s biological activity?
- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and assess purity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to correlate stereochemistry with binding affinity.
- In Vitro Assays : Compare enantiomers’ inhibition rates in receptor-binding studies. For instance, (1S,2R) configurations may exhibit enhanced activity due to spatial compatibility with hydrophobic enzyme pockets .
Q. How can kinetic isotope effects (KIEs) clarify reaction mechanisms in the compound’s oxidation?
Deuterium labeling at the hydroxyl or allylic positions reveals transition-state structures. A primary KIE (kH/kD>1) at the hydroxyl group suggests rate-determining O–H bond cleavage in oxidation to ketones. Secondary KIEs at the cyclohexene carbons indicate hyperconjugation during electron transfer steps. These findings guide catalyst selection (e.g., TEMPO vs. metal oxides) .
Q. What statistical approaches are robust for analyzing variability in catalytic hydrogenation yields?
Multivariate ANOVA identifies significant factors (pressure, catalyst loading, solvent polarity). For example, a Plackett-Burman design can screen variables efficiently, while response surface methodology (RSM) optimizes conditions. Reproducibility issues due to catalyst deactivation are mitigated by DOE-driven process control .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)O)C(C)C |
Origin of Product |
United States |
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